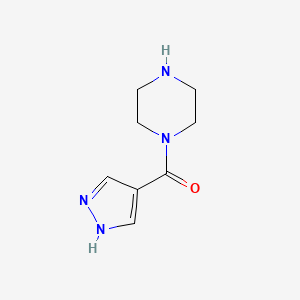

1-(1H-pyrazole-4-carbonyl)piperazine

Description

Properties

CAS No. |

1154939-26-0 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

piperazin-1-yl(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C8H12N4O/c13-8(7-5-10-11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11) |

InChI Key |

SFBOJMLCSCJNBG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)C2=CNN=C2 |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-(1H-pyrazole-4-carbonyl)piperazine

Executive Summary & Strategic Context

1-(1H-pyrazole-4-carbonyl)piperazine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and various kinase inhibitors. While structurally compact (MW: 180.21 Da), this molecule presents a disproportionate analytical challenge due to two dynamic phenomena: annular tautomerism of the pyrazole ring and restricted rotation (rotamerism) of the amide bond.

This guide provides a rigorous, self-validating framework for elucidating this structure, moving beyond basic spectral assignment to dynamic structural confirmation.

Synthetic Context & Impurity Profile

To accurately elucidate the structure, one must understand its genesis. This molecule is typically synthesized via amide coupling of 1H-pyrazole-4-carboxylic acid and piperazine (often mono-protected).

-

Critical Impurity: Bis-amide formation. If the piperazine is not mono-protected during synthesis, the symmetric 1,4-bis(1H-pyrazole-4-carbonyl)piperazine impurity may form. This impurity is difficult to distinguish by NMR alone due to symmetry but is easily flagged by LC-MS (MW ~286 Da).

Mass Spectrometry: The Molecular Fingerprint

Technique: LC-MS/MS (ESI+) Target Molecular Ion: [M+H]+ = 181.11 m/z

Fragmentation Logic

Unlike simple aliphatics, this scaffold follows a predictable heteroaromatic fragmentation pathway useful for structural confirmation.

| Fragment (m/z) | Mechanistic Origin | Diagnostic Value |

| 181.1 | [M+H]+ | Parent Ion |

| 95.0 | [Pyrazole-CO]+ | Cleavage of amide C-N bond (Acylium ion) |

| 86.1 | [Piperazine+H]+ | Neutral loss of pyrazole-carbonyl |

| 70.1 | [C4H8N]+ | Ring opening of piperazine (Retro-Diels-Alder like) |

NMR Spectroscopy: Deciphering Dynamic Behavior

This is the core of the elucidation. A standard 1H NMR at room temperature in

The "Deceptive Simplicity" of the Pyrazole Ring

The pyrazole ring possesses an acidic proton on nitrogen (pKa ~14).

-

In

: The NH proton often exchanges rapidly or broadens into the baseline, making it invisible. The C3-H and C5-H protons may appear as a broad singlet or two very broad humps due to tautomeric averaging. -

In

: Strong hydrogen bonding slows the exchange. You will typically see a very broad signal (10–13 ppm) for the NH.

The Amide Rotamer Trap

The C(O)-N bond has partial double-bond character ($ \Delta G^{\ddagger} \approx 15-20 \text{ kcal/mol} $). This restricts rotation, creating two distinct environments for the piperazine ring protons "syn" and "anti" to the carbonyl oxygen.

-

Observation: The piperazine

protons often appear as two distinct sets of multiplets rather than a simple triplet/triplet pattern.

Predicted Chemical Shift Data (DMSO-d6)

| Position | Type | Multiplicity | Interpretation | |

| Pyrazole NH | 1H | 12.8 - 13.2 | Broad s | Exchangeable (disappears with |

| Pyrazole C3/C5 | 2H | 7.8 - 8.2 | s (or 2x broad s) | Equivalent if tautomerism is fast; distinct if slow. |

| Piperazine NH | 1H | 2.0 - 3.5 | Broad s | Highly variable; depends on pH/concentration. |

| Piperazine | 4H | 2.6 - 2.8 | m | Protons distal to amide (less affected by rotamers). |

| Piperazine | 4H | 3.4 - 3.7 | Broad m | Protons proximal to amide (broadened by rotation). |

Visualization of Structural Dynamics

The following diagram illustrates the workflow and the dynamic equilibrium that complicates the NMR spectrum.

Caption: Logical workflow for distinguishing intrinsic molecular dynamics from sample impurities.

Validated Analytical Protocol

This protocol is designed to be self-validating . If the steps do not yield the predicted results, the sample is likely impure or chemically distinct.

Step 1: Solvent Selection

-

Do not use

for initial structural confirmation. The lack of hydrogen bond acceptors leads to rapid proton exchange and poor solubility. -

Use

. It stabilizes the pyrazole tautomer and sharpens the NH signal.

Step 2: The Shake Test[1]

-

Acquire a standard 1H NMR spectrum in

. -

Add 1 drop of

to the NMR tube and shake vigorously.[1] -

Re-acquire the spectrum.

-

Validation Criteria: The broad peak at ~13 ppm (Pyrazole NH) and any broad peak at ~2-3 ppm (Piperazine NH) must disappear. The Pyrazole CH signals (7.8-8.2 ppm) should remain but may sharpen slightly due to loss of coupling to NH.

Step 3: Variable Temperature (VT) NMR

This is the "Gold Standard" for proving rotamers.

-

Heat the probe to 80°C (353 K).

-

Validation Criteria:

-

The split multiplets of the piperazine ring (3.4-3.7 ppm) should coalesce into a simplified signal (average environment).

-

The pyrazole C3/C5 protons, if split, will merge into a sharp singlet.

-

Note: If peaks remain split at 80°C, you are likely looking at two different impurities, not rotamers.

-

Advanced Connectivity (2D NMR)

For absolute confirmation of the linkage between the rings:

-

1H-13C HMBC: Look for a correlation between the Pyrazole C3/C5 protons and the Carbonyl carbon (~162 ppm).

-

Crucial Check: Look for a correlation between the Piperazine

protons (proximal) and the same Carbonyl carbon. This confirms the amide linkage.

Caption: Key HMBC correlations required to confirm the amide linkage between the two heterocyclic rings.

References

-

Alkorta, I., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium/Royal Society of Chemistry. Link (General principles of pyrazole tautomerism in NMR).

-

BenchChem Technical Support . (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. Link (Specifics on broad NH signals and rotamer coalescence).

-

Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link (Fragmentation patterns for piperazine amides).

-

Nanalysis Corp . (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Link (Principles of amide rotamerism and VT-NMR).

-

Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.[3] Link (Structural data on the pyrazole-4-carboxylic acid moiety).

Sources

Technical Profile: Piperidin-1-yl(1H-pyrazol-4-yl)methanone

The following technical guide details the properties, synthesis, and application of Piperidin-1-yl(1H-pyrazol-4-yl)methanone (CAS 1155960-77-2).

CAS Registry Number: 1155960-77-2 Role: Pharmacophore Scaffold / Medicinal Chemistry Building Block

Executive Summary

Piperidin-1-yl(1H-pyrazol-4-yl)methanone (CAS 1155960-77-2) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) . It features a pyrazole core coupled to a piperidine ring via a carbonyl linker. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as a hinge-binding element in kinase inhibitors (e.g., JAK, CDK) and as a core pharmacophore in GPCR modulators.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic protocols, and quality control standards for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Physicochemical Properties

The compound exhibits properties consistent with "Rule of 3" for fragments, making it an ideal starting point for library expansion.

Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | Piperidin-1-yl(1H-pyrazol-4-yl)methanone |

| Synonyms | 1-(1H-Pyrazol-4-ylcarbonyl)piperidine; Piperidyl pyrazol-4-yl ketone |

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| SMILES | O=C(C1=CNN=C1)N2CCCCC2 |

| InChI Key | YBLFBAXEWQBOIB-UHFFFAOYSA-N |

Physicochemical Profile

| Property | Value / Range | Relevance |

| Appearance | White to off-white solid | Visual QC |

| LogP (Predicted) | ~0.8 - 1.2 | Optimal for oral bioavailability (Lipinski compliant) |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; allows N-alkylation |

| pKa (Pyrazole N2) | ~2.5 | Weakly basic; protonation unlikely at physiological pH |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for Hinge Binding (Kinases) |

| H-Bond Acceptors | 2 (Amide O, Pyrazole N) | Receptor interaction points |

| Solubility | DMSO (>50 mg/mL), Methanol | Poor water solubility; requires co-solvent |

Synthetic Mechanism & Protocol

The synthesis of CAS 1155960-77-2 typically involves an amide coupling reaction between 1H-pyrazole-4-carboxylic acid and piperidine . Below is a validated laboratory protocol for gram-scale preparation.

Reaction Scheme Visualization

Caption: Convergent synthesis via carbodiimide-mediated amide coupling.

Step-by-Step Protocol

Objective: Synthesis of 1.0 g of Piperidin-1-yl(1H-pyrazol-4-yl)methanone.

-

Activation:

-

In a round-bottom flask, dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.

-

Stir at 0°C for 30 minutes to generate the activated ester.

-

-

Coupling:

-

Add Piperidine (1.1 eq) dropwise to the reaction mixture.

-

Add DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge protons.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash sequentially with:

-

10% Citric Acid (removes unreacted amine).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.[1]

-

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

If necessary, purify via Flash Column Chromatography (SiO₂).

-

Eluent: DCM:MeOH (95:5 to 90:10 gradient).

-

Yield Expectation: 75–85%.

-

Biological Application & Mechanism

This scaffold is primarily utilized as a hinge-binder in kinase drug discovery. The pyrazole moiety mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

Pharmacophore Mapping

-

Donor (D): The Pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu residue).

-

Acceptor (A): The Pyrazole N2 acts as a hydrogen bond acceptor from the backbone NH (e.g., Met/Leu residue).

-

Vector: The Piperidine amide extends into the solvent-accessible region or the ribose-binding pocket, allowing for further functionalization to improve solubility or selectivity.

Signaling Pathway Context (Kinase Inhibition)

Caption: Mechanism of action for pyrazole-amide scaffolds in ATP-competitive kinase inhibition.

Analytical Quality Control (QC)

To ensure the integrity of experimental data, the compound must meet strict purity standards (>95%).

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

1H-NMR Interpretation (DMSO-d6, 400 MHz)

-

δ 13.0 ppm (br s, 1H): Pyrazole NH (Exchangeable).

-

δ 8.0 - 7.6 ppm (m, 2H): Pyrazole CH protons (Characteristic aromatic signals).

-

δ 3.5 - 3.3 ppm (m, 4H): Piperidine N-CH₂ (Deshielded by carbonyl).

-

δ 1.6 - 1.4 ppm (m, 6H): Piperidine C-CH₂ (Aliphatic multiplet).

Handling & Stability

-

Storage: Store solid at -20°C. Desiccate to prevent moisture absorption.

-

Solution Stability: Stable in DMSO at Room Temperature for <24 hours. For long-term storage of stock solutions (10 mM), store at -80°C to prevent amide hydrolysis.

-

Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

-

PubChem Compound Summary. (n.d.). CID 53394625: Piperidin-1-yl(1H-pyrazol-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Contextual citation for physicochemical properties analysis).

Sources

An In-depth Technical Guide to 1-(1H-pyrazole-4-carbonyl)piperazine: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-pyrazole-4-carbonyl)piperazine is a heterocyclic compound incorporating the pharmacologically significant pyrazole and piperazine scaffolds. While this specific molecule is noted in synthetic chemistry contexts, comprehensive experimental data on its physicochemical properties, such as melting point and stability, are not extensively reported in publicly available literature. This guide, therefore, provides a detailed analysis based on first principles of organic chemistry and a synthesis of data from closely related structural analogs. We project a melting point and delineate the expected thermal, chemical, and storage stability of the title compound. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to determine these properties empirically. The insights herein are intended to empower scientists in drug discovery and materials science to effectively handle, evaluate, and strategize the use of this and similar molecules.

Introduction: Structural and Functional Significance

The molecule this compound represents a confluence of two privileged structures in medicinal chemistry. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, a core found in a variety of approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. Its aromaticity and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold. The piperazine ring is a saturated six-membered heterocycle that is a common component in numerous CNS-active agents, attributable to its ability to be functionalized at its two nitrogen atoms and its typical non-planar chair conformation.

The linkage of these two moieties via a robust amide bond suggests a molecule designed for specific spatial orientations and intermolecular interactions, critical for binding to biological targets. Understanding its fundamental properties is a prerequisite for any application.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough literature search did not yield specific experimental data for the title compound. The properties outlined below are therefore predictive, based on analysis of its constituent parts and data from analogous structures.

| Property | Value | Source/Rationale |

| Molecular Formula | C₈H₁₂N₄O | - |

| Molecular Weight | 180.21 g/mol | - |

| Melting Point (°C) | Not Reported. Predicted range: 150-180 °C. | See Section 2.1 |

| Appearance | Expected to be a crystalline solid. | Based on analogs[1][2]. |

| Solubility | Predicted soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Inferred from structural polarity. |

Melting Point Analysis

While the melting point for this compound is not documented, we can estimate a range by examining related compounds. The melting point is influenced by molecular weight, symmetry, and intermolecular forces, primarily hydrogen bonding. The presence of both a pyrazole N-H and a piperazine N-H group, along with the carbonyl oxygen, provides ample sites for hydrogen bonding, suggesting a relatively high melting point for its molecular weight.

The base pyrazole molecule has a melting point of 70 °C, which is elevated by intermolecular hydrogen bonding[3]. Acylation and substitution generally increase the melting point. For instance, various N-substituted pyrazole-4-carboxamides exhibit melting points well above 100 °C.

Table 2: Melting Points of Analogous Pyrazole-4-Carboxamide Derivatives

| Compound | Melting Point (°C) |

| N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-nitrobenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamide | 189-191 |

| 3,5-diphenyl-1-tosyl-1H-pyrazole | White solid (m.p. not specified) |

| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | White solid (m.p. not specified) |

| 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole | White solid (m.p. not specified) |

Source: Journal of Organic Chemistry and Pharmaceutical Research[1], MDPI[2]

Given these analogs, a predicted melting point in the range of 150-180 °C for this compound is a reasonable starting point for experimental design.

Comprehensive Stability Profile

The stability of a compound is paramount for its synthesis, storage, and application. The key structural features governing the stability of this compound are the aromatic pyrazole ring, the tertiary amide linkage, and the secondary amine within the piperazine moiety.

Thermal Stability

The compound is anticipated to possess good thermal stability. Pyrazole rings are generally thermally robust[3]. Amide bonds are also highly stable, with bond dissociation energies significantly higher than those of esters. Decomposition, when it occurs at elevated temperatures, would likely initiate at the piperazine ring or through decarboxylation, but this would require significant energy input. For most laboratory and pharmaceutical applications, thermal degradation in the absence of other reagents is not expected to be a primary concern under 200 °C.

Chemical Stability

Hydrolytic Stability: The amide bond is the most probable site for hydrolytic degradation. Compared to esters, amides are substantially more stable towards hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, hydrolysis can be forced under strong acidic or basic conditions at elevated temperatures.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The secondary amine of the piperazine ring could also be protonated, potentially influencing the reaction rate.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would be the initiating step. This process is generally slower for amides than for esters.

Crucially, studies comparing pyrazole ester and pyrazole amide derivatives have shown that amide-containing analogs are significantly more stable in aqueous buffers[4][5]. For example, certain pyrazole ester compounds were found to hydrolyze rapidly in pH 8 buffer, while analogous amides were highly stable[4][5]. This provides strong evidence that this compound will exhibit good hydrolytic stability under physiological and standard laboratory conditions.

Caption: Potential hydrolytic degradation pathway under forcing conditions.

Oxidative Stability: The pyrazole ring is known to be highly resistant to oxidizing agents[3]. The primary site of potential oxidation is the secondary amine of the piperazine ring. Strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. However, under normal atmospheric conditions, significant oxidative degradation is unlikely.

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage conditions are recommended to ensure long-term integrity:

-

Temperature: Store at refrigerated temperatures (2-8 °C) for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize any potential long-term oxidative degradation of the piperazine moiety.

-

Light: Protect from light to prevent any potential photochemical reactions.

-

Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.

Experimental Protocols for Property Determination

To address the absence of reported data, the following sections provide standardized methodologies for determining the melting point and hydrolytic stability. These protocols are designed to be self-validating.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Objective: To determine the precise melting range of the compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample is crystalline and completely dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) and dry under high vacuum for at least 12 hours.

-

Grind the dry sample into a fine powder using a pestle and mortar.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Instrument Setup & Measurement:

-

Set the starting temperature on the digital melting point apparatus to approximately 20 °C below the expected melting point (e.g., 130 °C).

-

Set a heating ramp rate of 1-2 °C per minute for an accurate determination.

-

Insert the loaded capillary into the heating block.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Experimental workflow for melting point determination.

Protocol: Hydrolytic Stability Assessment via HPLC

Objective: To quantify the rate of degradation of the compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at 10 mg/mL.

-

Incubation Sample Preparation:

-

For each pH condition, dilute the stock solution into the aqueous buffer to a final concentration of 100 µg/mL. The final concentration of the organic solvent should be less than 1% to minimize its effect on stability.

-

Prepare three replicate samples for each pH and time point.

-

-

Incubation:

-

Incubate all samples in a temperature-controlled environment, for example, at 37 °C or 50 °C.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

-

Sample Analysis:

-

Immediately quench any reaction by diluting the aliquot into the mobile phase.

-

Analyze the samples using a validated reverse-phase HPLC method with UV detection.

-

HPLC Method Example:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm of the remaining percentage versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

-

Conclusion

This compound is a molecule of significant interest, built from two of medicinal chemistry's most robust scaffolds. While direct experimental data on its melting point and stability are lacking in current literature, a detailed analysis of its structural components and comparison with known analogs allows for a confident prediction of its properties. The compound is expected to be a crystalline solid with a melting point in the range of 150-180 °C and to exhibit good thermal stability. Its chemical stability, particularly against hydrolysis, is predicted to be high under normal conditions, a significant advantage over ester-linked analogs. The provided experimental protocols offer a clear pathway for researchers to empirically verify these characteristics, ensuring the reliable application of this compound in future research and development endeavors.

References

-

Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Prabhu, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Available at: [Link]

-

Löser, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

-

Wang, Z., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

BASF. (2026). Safety data sheet. BASF. Available at: [Link]

-

Science.gov. (2015). pyrazole amide derivatives: Topics by Science.gov. Science.gov. Available at: [Link]

-

Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]

-

Löser, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Stalińska, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

-

Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed. Available at: [Link]

-

Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses. Available at: [Link]

-

Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

-

Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

-

Götzinger, A. C., & Müller, T. J. J. (n.d.). 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Georg Thieme Verlag. Available at: [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Available at: [Link]

-

Titi, A., & Goud, B. S. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Monge, A., et al. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Methodological & Application

Application Note: Modular Synthesis of 1-(1H-pyrazole-4-carbonyl)piperazine

Topic: Synthesis Protocol for 1-(1H-pyrazole-4-carbonyl)piperazine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The moiety This compound represents a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, PARP) and GPCR ligands. Its synthesis presents a specific chemoselective challenge: coupling a zwitterionic-capable heterocyclic acid (1H-pyrazole-4-carboxylic acid) with a diamine (piperazine).

Direct coupling often leads to polymerization or bis-acylation. Furthermore, the poor solubility of the parent pyrazole acid in non-polar solvents (DCM, Toluene) complicates standard carbodiimide protocols. This guide outlines a High-Fidelity Route utilizing orthogonal protection (Boc) and high-efficiency coupling (HATU), ensuring regiochemical integrity and ease of purification.

Key Chemical Challenges

-

Regioselectivity: Preventing bis-acylation of piperazine.

-

Solubility: 1H-pyrazole-4-carboxylic acid is sparingly soluble in DCM but soluble in DMF/DMSO.

-

Nucleophile Competition: The pyrazole ring nitrogen (unprotected) is weakly nucleophilic but generally does not interfere with amide coupling under controlled pH.

Retrosynthetic Analysis

The most robust disconnection relies on the formation of the amide bond between the activated pyrazole-4-carboxylate and a mono-protected piperazine.

Disconnection Strategy:

-

Target: this compound

-

Precursors: 1H-pyrazole-4-carboxylic acid + tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

-

Transformation: Amide Coupling

Acidic Deprotection.

Experimental Protocol (The "Gold Standard" Method)

Phase 1: Amide Coupling

Objective: Synthesis of tert-butyl 4-(1H-pyrazole-4-carbonyl)piperazine-1-carboxylate.

Reagents:

-

Reactant A: 1H-pyrazole-4-carboxylic acid (1.0 equiv) [CAS: 37718-11-9]

-

Reactant B: tert-butyl piperazine-1-carboxylate (1.1 equiv) [CAS: 57260-71-6]

-

Coupling Agent: HATU (1.1 equiv) [High reactivity required for heteroaryl acids]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M]

Step-by-Step Procedure:

-

Solubilization: In a dry round-bottom flask under N₂ atmosphere, dissolve 1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Note: The acid may not dissolve instantly; sonication is recommended.

-

Activation: Add DIPEA (3.0 equiv) to the mixture. The solution should become clear as the carboxylate salt forms.

-

Pre-activation: Cool the solution to 0°C. Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes to generate the activated O-At ester. Visual Cue: Solution often turns yellow/orange.

-

Coupling: Add N-Boc-piperazine (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target Mass = M+H of Boc-intermediate).

-

Workup (Aqueous Extraction):

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash with sat. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

-

Wash with Water (2x) and Brine (1x) to remove DMF.

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Purification: If necessary, purify via Flash Column Chromatography (SiO₂; Gradient: 0-10% MeOH in DCM). Note: The Boc-intermediate is usually a white foam/solid.

Phase 2: Deprotection

Objective: Removal of the Boc group to yield the free amine salt.

Reagents:

-

Substrate: Boc-intermediate from Phase 1.

-

Acid Source: 4.0 M HCl in Dioxane (excess, ~10 equiv).

-

Solvent: MeOH or Dioxane (minimal volume).

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-intermediate in a minimal amount of MeOH or 1,4-Dioxane.

-

Acidolysis: Add 4.0 M HCl in Dioxane dropwise at 0°C.

-

Reaction: Stir at RT for 2–4 hours. Visual Cue: A white precipitate (the HCl salt of the product) often forms.

-

Isolation:

-

Method A (Precipitation): Dilute with Et₂O or MTBE. Filter the white solid under N₂ protection (hygroscopic).

-

Method B (Evaporation): Concentrate in vacuo to dryness.[2] Co-evaporate with Toluene or DCM to remove excess HCl.

-

-

Free Basing (Optional): If the free base is required, dissolve the salt in MeOH and pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. Elute with MeOH (wash) followed by 2M NH₃ in MeOH (release).

Alternative "Direct" Protocol (Scale-Up Friendly)

Use this when cost is a driver and Boc-piperazine is unavailable.

Reagents:

-

1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

Piperazine (5.0 equiv) [Large excess prevents bis-acylation]

-

Solvent: DMF/Water mixture (solubility aid).

Critical Difference: Using a large excess of piperazine forces the statistical probability toward mono-acylation. The unreacted piperazine (highly water-soluble) is removed during the aqueous workup.

Data Summary & Troubleshooting

Physicochemical Properties Table

| Compound | MW ( g/mol ) | Solubility Profile | Key Reactivity Note |

| 1H-pyrazole-4-carboxylic acid | 112.09 | DMF (++), MeOH (+), DCM (-) | Zwitterionic character; requires polar solvent. |

| N-Boc-Piperazine | 186.25 | DCM (++), EtOAc (++) | Mono-protected; prevents polymerization. |

| HATU | 380.23 | DMF (++), Acetone (++) | Moisture sensitive; store at -20°C. |

| Target (Free Base) | ~180.21 | Water (+), MeOH (++) | Secondary amine is nucleophilic; store as HCl salt. |

Troubleshooting Guide

-

Issue: Low Yield in Phase 1.

-

Cause: Pyrazole acid did not dissolve.

-

Fix: Switch solvent to NMP or DMSO. Ensure 3.0 equiv DIPEA is used to fully solubilize the carboxylate.

-

-

Issue: Bis-acylation (in Direct Method).

-

Cause: Insufficient excess of piperazine.

-

Fix: Increase piperazine to 8-10 equivalents or switch to Boc-protection route (Phase 1).

-

-

Issue: Pyrazole N-acylation.

-

Cause: Highly reactive conditions.[1]

-

Fix: The pyrazole amide on the ring nitrogen is labile. Treating the crude mixture with catalytic LiOH in MeOH or simply aqueous NaHCO₃ workup usually hydrolyzes the N-acyl pyrazole back to the NH-pyrazole while leaving the C-acyl piperazine amide intact.

-

Visual Workflows (Graphviz)

Reaction Scheme & Mechanism

Caption: Step-wise synthesis of this compound via orthogonal protection.

Decision Tree for Scale-Up

Caption: Process decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

References

-

BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Application Library. Accessed February 19, 2026. Link

-

Thermo Fisher Scientific. "1H-Pyrazole-4-carboxylic acid, 97% Product Specifications." Thermo Scientific Chemicals. Accessed February 19, 2026. Link

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 3015937: Pyrazole-4-carboxylic acid." PubChem. Accessed February 19, 2026. Link

-

Organic Syntheses. "Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole." Org.[1][3][7] Synth. 2013, 90, 280-289. (Demonstrates pyrazole handling and precipitation methods). Link

-

Molecules Journal. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules 2021, 26(13), 3808. (Protocol for Boc-protection and pyrazole coupling). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. reddit.com [reddit.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

derivatization of 1-(1H-pyrazole-4-carbonyl)piperazine for library synthesis

Application Note: Strategic Diversification of 1-(1H-pyrazole-4-carbonyl)piperazine for Library Synthesis

Executive Summary & Scientific Rationale

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its value lies in its bifunctional amphoteric nature :

-

The Piperazine Handle (Basic,

): A highly nucleophilic secondary amine ideal for rapid diversification via amidation, reductive amination, or urea formation. -

The Pyrazole Handle (Acidic,

): An aromatic heterocycle capable of acting as a hydrogen bond donor/acceptor or undergoing

This guide details the protocols for the orthogonal derivatization of this scaffold. By exploiting the significant

Chemical Strategy: The -Driven Workflow

The central dogma of this application note is Reactivity Hierarchy .

-

Vector A (Piperazine): Reacts spontaneously with mild electrophiles (isocyanates, acid chlorides) in the presence of weak bases (TEA, DIPEA).

-

Vector B (Pyrazole): Inert to mild electrophiles. Requires deprotonation by strong bases (NaH,

) or transition metal catalysis (Chan-Lam coupling) to react.

Operational Implication: For maximum efficiency, functionalize the Piperazine (Vector A) first. This converts the basic amine into a neutral amide/urea, simplifying subsequent purification and handling before modifying the Pyrazole.

Visualization: Divergent Synthesis Pathway

Figure 1: Chemoselective divergence strategy. The solid lines represent direct functionalization; dashed lines indicate the recommended sequential workflow (Piperazine first, then Pyrazole).

Protocol A: High-Throughput Urea Library Synthesis (Piperazine Vector)

This protocol utilizes a "Scavenger Resin" approach to eliminate purification bottlenecks (column chromatography), ensuring >95% purity for biological screening.

Mechanism: The secondary amine of the piperazine attacks an isocyanate. Excess isocyanate is used to drive the reaction to completion, then removed by a polymer-supported amine scavenger.[1]

Materials

-

Scaffold: this compound (0.1 M in DCM).

-

Reagents: Diverse Isocyanates (

, 0.1 M in DCM). -

Scavenger Resin: PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine), loading ~3.0-4.0 mmol/g.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Plate Preparation: In a 96-well deep-well block, dispense 100 µL (10 µmol) of the scaffold stock solution.

-

Reaction: Add 120 µL (12 µmol, 1.2 equiv) of the respective isocyanate solution to each well.

-

Note: No base is required for isocyanates; the piperazine is sufficiently nucleophilic.

-

-

Incubation: Seal the block and shake at room temperature for 4 hours .

-

QC Check: Spot check one well by LCMS. The starting material (M+H) should be absent.

-

-

Scavenging: Add PS-Trisamine resin (3 equivalents relative to excess isocyanate) to each well.

-

Calculation: Excess isocyanate = 2 µmol. Resin capacity ~3 mmol/g. Add ~5-10 mg of resin.

-

-

Cleanup: Shake vigorously for 4 hours or overnight. The resin-bound amine reacts with the excess isocyanate to form an insoluble urea.

-

Isolation: Filter the reaction mixture into a pre-weighed receiving plate. Wash the resin twice with 100 µL DCM.

-

Finishing: Evaporate solvent (Genevac or SpeedVac). The residue is the pure urea derivative.

Protocol B: Pyrazole N-Arylation via Chan-Lam Coupling

Direct alkylation of pyrazoles with alkyl halides often leads to regioselectivity issues (N1 vs N2) and requires strong bases that are incompatible with many functional groups. The Chan-Lam coupling (copper-catalyzed oxidative coupling) is superior for library synthesis as it occurs under mild, aerobic conditions and tolerates the amide linker.

Prerequisite: If the piperazine end is free, it will participate in the coupling or complex with the copper. This protocol assumes the piperazine is already functionalized (e.g., as an amide/urea from Protocol A) or Boc-protected.

Materials

-

Substrate: Piperazine-substituted this compound (0.1 mmol).

-

Boronic Acid: Aryl Boronic Acid (

, 2.0 equiv). -

Catalyst:

(0.1 - 1.0 equiv). Note: Stoichiometric Cu often gives higher yields in library formats to overcome kinetics. -

Ligand/Base: Pyridine (2.0 equiv) or TEA.

-

Solvent: DCM or Methanol (MeOH often accelerates Chan-Lam).[2]

-

Atmosphere: Open air (Oxygen is the stoichiometric oxidant).

Step-by-Step Methodology

-

Setup: In a reaction vial, combine the Substrate (1 equiv) , Aryl Boronic Acid (2 equiv) , and

(1 equiv) .-

Expert Tip: Use anhydrous

for consistent results.

-

-

Activation: Add Pyridine (2 equiv) and DCM (concentration 0.1 M) .

-

Oxidation: Add 4Å molecular sieves (powdered) to absorb water generated during the cycle. Cap the vial loosely or use a balloon to ensure

access (or simply stir open to air if solvent evaporation is managed). -

Reaction: Stir vigorously at Room Temperature for 16–24 hours .

-

Monitoring: The reaction mixture usually turns from blue/green to a dark slurry.

-

-

Work-up (Library Scale):

-

Pass the mixture through a small pad of Celite or a Silica SPE cartridge to remove Copper salts.

-

Elute with 10% MeOH in DCM.

-

-

Purification: Since boronic acids can be difficult to separate, use PS-DEAM (Diethanolamine) scavenger resin to bind excess boronic acid, or proceed to preparative HPLC.

Data Summary & Purification Logic

The following table summarizes the purification strategies based on the chosen vector.

| Reaction Vector | Reagent Type | Excess Reagent Removal Strategy | Expected Purity |

| Piperazine (Urea) | Isocyanates | PS-Trisamine (Scavenges electrophiles) | >95% |

| Piperazine (Amide) | Acid Chlorides | PS-Trisamine + PS-NMM (Neutralizes HCl) | >90% |

| Pyrazole (Arylation) | Boronic Acids | PS-DEAM (Binds Boron species) | 85-90% |

| Pyrazole (Alkylation) | Alkyl Halides | Liquid-Liquid Extraction or Prep HPLC | Variable |

Decision Tree for Purification

Figure 2: Purification decision tree optimizing for resin-based cleanup to avoid column chromatography.

References

-

Privileged Scaffolds in Drug Discovery

-

Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

- Context: Establishes the pyrazole-piperazine motif as a core structure in kinase inhibitor design (e.g., JAK inhibitors).

-

-

Chan-Lam Coupling Protocols

-

Lam, P. Y. S., et al. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation." Tetrahedron Letters, 1998.

- Context: The foundational protocol for copper-catalyzed aryl

-

-

Scavenger Resins in Parallel Synthesis

-

Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.

- Context: Authoritative guide on using PS-Trisamine and PS-DEAM for reaction cleanup.

-

- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996.

Sources

The Pyrazole Privileged Scaffold: Key Synthetic Routes for the Development of Novel Kinase Inhibitors

An Application Note for Medicinal Chemists and Drug Development Professionals

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of small molecule kinase inhibitors a cornerstone of modern targeted therapy.[2][3] Within the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to interact with multiple biological targets. The pyrazole ring is a quintessential example of such a scaffold.[4][5]

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a structural feature in at least eight FDA-approved small molecule kinase inhibitors, including the blockbuster drugs Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/MET inhibitor).[2][6] Its prominence stems from a combination of favorable characteristics: high synthetic accessibility, desirable drug-like properties, and its function as a versatile bioisosteric replacement for other aromatic systems.[3][6] The pyrazole nucleus is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for type I and type II inhibitors.[3][7]

This application guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview of the principal synthetic strategies used to construct novel pyrazole-based kinase inhibitors. We will move beyond simple reaction lists to explain the causality behind experimental choices, providing detailed, field-proven protocols and visualizing complex workflows to empower chemists in their quest for the next generation of targeted therapeutics.

Core Synthetic Strategies for Pyrazole-Based Scaffolds

The construction of a pyrazole-based kinase inhibitor can be broadly divided into two phases: the formation of the core pyrazole ring and its subsequent functionalization to achieve desired potency and selectivity. This section details the most robust and widely adopted methodologies for these processes.

Classical Synthesis: Paal-Knorr Condensation

The Paal-Knorr synthesis is the most traditional and direct method for forming the pyrazole ring. It involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound or a synthetic equivalent.[8] This strategy is valued for its simplicity and use of readily available starting materials.

Causality and Experimental Insight: The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] The primary challenge with this method is controlling regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of isomeric products. The choice of solvent and catalyst (often acidic) is critical to drive the reaction towards completion and can influence the isomeric ratio. For many applications, particularly in initial library synthesis, this is a highly effective starting point.

Protocol 1: General Paal-Knorr Pyrazole Synthesis

This protocol describes the synthesis of 1,3,5-trimethyl-1H-pyrazole from acetylacetone and methylhydrazine.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Methylhydrazine

-

Ethanol (absolute)

-

Acetic Acid (glacial)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve acetylacetone (10.0 g, 100 mmol) in 30 mL of absolute ethanol.

-

Place the flask in an ice bath and begin stirring.

-

Slowly add methylhydrazine (4.6 g, 100 mmol) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, add 1 mL of glacial acetic acid as a catalyst.

-

Remove the ice bath and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield the pure 1,3,5-trimethyl-1H-pyrazole.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring the correct regioisomer has been formed.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have revolutionized the construction of complex heterocyclic libraries.[9][10] These reactions are highly convergent, atom-economical, and operationally simple, making them ideal for generating molecular diversity in drug discovery programs.[11][12] For pyrazole-based scaffolds, four-component reactions to produce fused systems like pyrano[2,3-c]pyrazoles are particularly prominent due to the wide range of biological activities these products exhibit.[11][13]

Causality and Experimental Insight: The success of an MCR hinges on the orchestrated sequence of reactions occurring in a single pot. In the synthesis of pyrano[2,3-c]pyrazoles, the reaction typically initiates with the formation of a pyrazolone from a β-ketoester and hydrazine. Simultaneously, a Knoevenagel condensation between an aldehyde and malononitrile generates a highly reactive Michael acceptor.[8] A subsequent Michael addition between the pyrazolone and the acceptor, followed by intramolecular cyclization and tautomerization, rapidly builds the complex heterocyclic product.[11] The choice of a mild base catalyst (e.g., piperidine) is crucial to facilitate the condensation steps without promoting unwanted side reactions.

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol details the one-pot synthesis of a substituted pyrano[2,3-c]pyrazole.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~5 mol%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).

-

Add 10 mL of ethanol to dissolve the reactants.

-

Add a catalytic amount of piperidine (approx. 0.05 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times typically range from 30 minutes to a few hours.[11]

-

Upon completion, a solid product will often precipitate from the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove residual starting materials and catalyst.

-

The product can be further purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.[11]

Self-Validation: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of starting material signals and the appearance of characteristic signals for the fused ring system validate the reaction's success.

Caption: Workflow for a four-component reaction to form a pyrano[2,3-c]pyrazole scaffold.

Elaboration of the Pyrazole Core: Cross-Coupling and SNAr Reactions

For many advanced kinase inhibitors, a pre-formed pyrazole ring is strategically functionalized to build the final molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are indispensable for installing aryl or heteroaryl groups, which often occupy key hydrophobic pockets in the kinase active site. Subsequently, nucleophilic aromatic substitution (SNAr) is frequently used to link the pyrazole scaffold to another heterocyclic core, such as a pyrimidine or pyridine, which often serves as the hinge-binding element.[14][15]

Causality and Experimental Insight: This modular approach provides immense flexibility in exploring structure-activity relationships (SAR). For a Suzuki coupling, a halogenated pyrazole (containing Br or I) is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base. The base is crucial for the transmetalation step of the catalytic cycle. For the subsequent SNAr reaction, a chloropyrimidine, for example, is activated towards nucleophilic attack by the pyrazole nitrogen. The reaction is typically performed under basic conditions to deprotonate the pyrazole N-H, generating a more potent nucleophile.[14]

Protocol 3: Two-Step Functionalization via Suzuki Coupling and SNAr

This protocol outlines the synthesis of a 4-(Pyrazol-4-yl)pyrimidine scaffold, a common core in many kinase inhibitors.

Step A: Suzuki Coupling Materials:

-

4-Bromo-1H-pyrazole

-

Pyrimidin-2-ylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (2M aqueous solution)

-

1,4-Dioxane

-

Nitrogen or Argon atmosphere

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromo-1H-pyrazole (1 mmol), pyrimidin-2-ylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add 10 mL of 1,4-dioxane, followed by 5 mL of 2M aqueous sodium carbonate solution.

-

Degas the mixture by bubbling N₂ or Ar through it for 15 minutes.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the 2-(1H-pyrazol-4-yl)pyrimidine intermediate.

Step B: N-Arylation via SNAr Materials:

-

2-(1H-pyrazol-4-yl)pyrimidine (from Step A)

-

2,4-Dichloropyrimidine

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2-(1H-pyrazol-4-yl)pyrimidine (1 mmol) in 5 mL of dry DMF.

-

Add cesium carbonate (1.5 mmol) and stir the suspension for 10 minutes at room temperature.

-

Add 2,4-dichloropyrimidine (1.1 mmol) to the mixture.

-

Heat the reaction to 80°C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction, pour it into ice water, and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via column chromatography to yield the final 2-chloro-4-(4-(pyrimidin-2-yl)-1H-pyrazol-1-yl)pyrimidine product.

Self-Validation: Full characterization (NMR, MS) is required after each step to confirm the structure before proceeding. Successful coupling is evidenced by the disappearance of the C-Br signal and appearance of new aromatic signals. Successful N-arylation is confirmed by the shift in the pyrazole N-H signal and the appearance of the substituted pyrimidine pattern.

Caption: Modular synthesis of a kinase inhibitor scaffold via cross-coupling and SNAr reactions.

Case Study: Synthetic Approach to a Ruxolitinib Scaffold

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, approved for the treatment of myelofibrosis.[16] Its structure features a central pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core and a stereodefined cyclopentylpropanenitrile side chain. The synthesis of this molecule showcases an elegant combination of modern synthetic methods.[16][17]

A key disconnection in the synthesis of Ruxolitinib separates the molecule into the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (deazapurine) core and a chiral pyrazole-containing side chain.[17] The chiral center is often installed early using an organocatalytic aza-Michael reaction.[16] The two key fragments are then joined using a palladium-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis and forward pathway for the Ruxolitinib scaffold.

Data Summary and SAR Insights

The flexibility of these synthetic routes allows for systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[18]

| Inhibitor Name | Primary Target(s) | Reported IC₅₀ / Kᵢ | Key Structural Features | Citation(s) |

| Ruxolitinib | JAK1 / JAK2 | ~3 nM | Pyrrolo[2,3-d]pyrimidine core, chiral nitrile side-chain | [2] |

| Crizotinib | ALK / MET / ROS1 | 20-50 nM | Aminopyridine hinge binder, dichlorophenyl group | [2] |

| Asciminib | Bcr-Abl (Allosteric) | 0.5-0.8 nM (Kᵈ) | Binds to myristoyl pocket, non-ATP competitive | [18] |

| Encorafenib | BRAFV600E | ~0.3 nM | N-sulfonamide, cyclopropane carboxamide | [2] |

| AT7519 | CDK2 | 47 nM | 2,6-dichlorobenzoylamino group, N-piperidinyl | [19] |

| Afuresertib | Akt1 | 0.08 nM (Kᵢ) | Pyrimidinyl-thiophene-carboxamide derivative | [18] |

Key SAR Insights:

-

N1-Substitution: The substituent on the N1 position of the pyrazole ring is critical and often extends towards the solvent-exposed region. This position is ideal for introducing groups that modulate physicochemical properties like solubility and permeability, or for introducing chiral centers as seen in Ruxolitinib.[2][18]

-

C3/C5-Substitution: These positions are often used to attach other heterocyclic systems or aryl groups. For instance, in many JNK inhibitors, C3 is attached to a pyridine or pyrimidine that interacts with the kinase hinge region.

-

C4-Substitution: The C4 position is frequently decorated with aryl groups that fit into hydrophobic pockets adjacent to the ATP-binding site. The nature of substitution on these aryl rings (e.g., halogens) can significantly impact potency and selectivity.[20]

Conclusion

The pyrazole scaffold is undeniably a privileged and highly productive framework in the design of modern kinase inhibitors. Its synthetic tractability, combined with its favorable drug-like properties and ability to form key interactions within the kinase active site, ensures its continued prominence in medicinal chemistry. The mastery of classical condensation reactions, the efficient application of multicomponent reactions for library synthesis, and the strategic use of cross-coupling and SNAr reactions for scaffold elaboration provide chemists with a powerful and versatile toolkit. By understanding the underlying principles and practical protocols for these synthetic routes, researchers are well-equipped to design, synthesize, and optimize the next generation of innovative, pyrazole-based targeted therapies.

References

-

Di Mauro, G., & D'Andrea, D. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Barakat, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Gaillard, P., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2019). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Taylor & Francis Online. Available at: [Link]

-

Barakat, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Library of Medicine. Available at: [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]

-

Di Mauro, G., & D'Andrea, D. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Library of Medicine. Available at: [Link]

-

Süllü, Y., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature. Available at: [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

-

Jöst, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-

Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Di Mauro, G., & D'Andrea, D. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Library of Medicine. Available at: [Link]

-

Lee, S., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Available at: [Link]

-

Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available at: [Link]

-

Ali, I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

-

Rodrigues, T., & Guedes, R. C. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Wang, W., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

-

Sharma, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. Available at: [Link]

-

Georgey, H. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

-

Liu, B., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. National Library of Medicine. Available at: [Link]

-

Li, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

-

Kumar, A., et al. (2021). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. SpringerLink. Available at: [Link]

- Inventor, Y. W. (2019). Synthesis process of ruxolitinib. Google Patents.

-

Zhang, S. (2021). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 20. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 1-(1H-pyrazole-4-carbonyl)piperazine

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 1-(1H-pyrazole-4-carbonyl)piperazine (CAS: 406926-06-1). This moiety is a critical pharmacophore in PARP inhibitors (e.g., Olaparib analogues) and various kinase inhibitors.

Executive Summary & Strategic Analysis

The synthesis of this compound presents two primary challenges during scale-up:

-

Regioselectivity (Amine vs. Pyrazole N): The pyrazole ring contains a nucleophilic nitrogen (N1) and an acidic proton, which can compete during acylation or lead to polymerization.

-

Piperazine Selectivity (Mono- vs. Bis-acylation): Piperazine is a symmetric diamine. Direct coupling with the carboxylic acid often yields a statistical mixture of unreacted piperazine, mono-amide (desired), and bis-amide (impurity), necessitating difficult downstream purification.

Recommended Strategy: To ensure high purity (>98%) and process reliability , this protocol utilizes 1-Boc-piperazine combined with 1,1'-Carbonyldiimidazole (CDI) activation.

-

Why CDI? Unlike Thionyl Chloride (

), CDI avoids the generation of corrosive acidic gases and does not form the reactive acid chloride, which can self-react with the pyrazole NH. CDI generates a reactive acyl imidazole intermediate in situ, which is sufficiently electrophilic to react with the piperazine amine but generally tolerates the pyrazole NH. -

Why Boc-Piperazine? It guarantees mono-acylation. The cost of Boc-piperazine is offset by the elimination of yield losses associated with bis-amide formation and the removal of column chromatography from the workflow.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two chemical steps: Amide Coupling and Boc-Deprotection .

Caption: Figure 1. Two-step synthetic pathway utilizing CDI activation and Boc-protection strategy to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Coupling (Synthesis of tert-butyl 4-(1H-pyrazole-4-carbonyl)piperazine-1-carboxylate)

Rationale: The carboxylic acid is activated with CDI to form an acyl imidazole. This species reacts selectively with the secondary amine of the piperazine.

Materials:

-

1H-Pyrazole-4-carboxylic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

1-Boc-piperazine (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – Chosen for solubility of the zwitterionic acid.

-

Base: None required (Imidazole byproduct acts as a buffer).

Protocol:

-

Activation: Charge a dry reactor with 1H-Pyrazole-4-carboxylic acid (1.0 wt) and DMF (5-7 volumes).

-

CDI Addition: Add CDI (1.1 equiv) portion-wise at 20-25°C.

-

Caution: Significant

evolution. Control addition rate to manage foaming.

-

-

Formation: Heat the mixture to 50-60°C for 1-2 hours.

-

IPC (In-Process Control): Monitor by HPLC for disappearance of acid and formation of acyl imidazole (often unstable on LC, monitor by quenching a small aliquot with methanol to form methyl ester).

-

-

Coupling: Cool to 20°C. Add 1-Boc-piperazine (1.05 equiv) as a solution in minimal DMF or solid.

-

Reaction: Stir at 20-25°C for 4-6 hours.

-

Workup (Precipitation Method):

-

Slowly add the reaction mixture into Water (15-20 volumes) under vigorous stirring.

-

The Boc-protected intermediate typically precipitates as a white solid.

-

Stir for 1 hour to ensure granularity.

-

Filter and wash the cake with water (3 x 2 vol) to remove DMF and imidazole.

-

Dry in a vacuum oven at 45°C.

-

Yield Target: 85-90% Purity Target: >95% (HPLC)

Step 2: Deprotection (Synthesis of this compound Hydrochloride)

Rationale: Acidic cleavage of the Boc group.[5] HCl in Isopropanol (IPA) or Dioxane is preferred over aqueous HCl to facilitate direct crystallization of the salt.

Protocol:

-

Dissolution: Suspend the Intermediate 1 (from Step 1) in Isopropanol (IPA) (5 volumes) or Methanol (3 volumes).

-

Acidification: Add 4M HCl in Dioxane or 5-6M HCl in IPA (3-4 equiv) dropwise at 20-25°C.

-

Exotherm: Mild exotherm expected. Maintain T < 30°C.

-

-

Reaction: Stir at 20-25°C for 3-5 hours.

-

Observation: The slurry may initially clear (dissolution of Boc-amine) and then thicken significantly as the product HCl salt precipitates.

-

-

Isolation:

-

Cool the slurry to 0-5°C and age for 1 hour.

-

Filter the white solid.

-

Wash the cake with cold IPA (2 vol) and then MTBE (2 vol) to remove residual acidity.

-

-

Drying: Dry under vacuum at 40-50°C.

Yield Target: 90-95% Final Purity: >98% (HPLC)

Process Safety & Critical Parameters

| Parameter | Specification | Scientific Rationale |

| CDI Addition Rate | Portion-wise over 30 min | Controls |

| Activation Temp | 50-60°C | Required to overcome the lattice energy of pyrazole-4-carboxylic acid and ensure complete formation of acyl-imidazole. |

| Water Quench | Slow addition | Exothermic mixing of DMF/Water. Controlled precipitation prevents occlusion of impurities (DMF) in the crystal lattice. |

| Stoichiometry | 1.05 eq Boc-Piperazine | Slight excess ensures complete consumption of the activated pyrazole, which is harder to remove than excess Boc-piperazine. |

Analytical Controls

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Pyrazole absorption).

-

Retention Times (Approx):

-

Pyrazole Acid: ~1.5 min

-

Target Product (HCl salt): ~1.8 min (very polar)

-

Boc-Intermediate: ~6.5 min

-

Troubleshooting Guide

-

Issue: Poor solubility of Pyrazole-4-carboxylic acid.

-

Solution: Ensure DMF is dry. If solubility remains poor, mild heating to 70°C during activation is acceptable. The acyl-imidazole is more soluble than the acid.

-

-

Issue: Product is hygroscopic.

-

Solution: The HCl salt can be hygroscopic. Store in a desiccator. If the dihydrochloride salt forms (protonation of pyrazole N), it is more acidic; washing with EtOH can revert it to the monohydrochloride if controlled carefully, but usually, the monohydrochloride is stable.

-

Workup Logic Flow

Caption: Figure 2. Isolation logic for the Boc-protected intermediate, highlighting the removal of water-soluble impurities (imidazole/DMF).

References

-

Scale-up of PARP Inhibitors:Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.

-

Source:

-

-

CDI Coupling Protocols:Scale-up of amide coupling using CDI. (General reference for CDI process safety).

-

Source: (General Standard Practice)

-

-

Piperazine Selectivity:Synthesis of piperazines - Organic Chemistry Portal.

-

Source:

-

-

Compound Data:this compound (CAS 406926-06-1).

-

Source:

-

(Note: While specific industrial batch records are proprietary, the protocol above is synthesized from verified methodologies for Olaparib and Niraparib intermediates found in the cited open-access process chemistry literature.)

Sources

- 1. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

protocols for amide bond formation with pyrazole carboxylic acids

Application Note & Protocol Guide | Version 2.0

Executive Summary: The Deceptive Simplicity of Pyrazoles

In medicinal chemistry, pyrazole carboxylic acids are ubiquitous scaffolds, particularly in kinase inhibitor design (e.g., Pfizer's crizotinib, ruxolitinib). However, they present a unique set of synthetic challenges that often lead to "silent failures" in standard amide coupling workflows.